REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[OH:13])([O-:3])=[O:2].S(=O)(=O)(O)O.[CH3:19]O>>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([O:9][CH3:19])=[O:8])[C:5]=1[OH:13])([O-:3])=[O:2]
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Name
|
|
Quantity
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500 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)O
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Name
|
|
Quantity
|
2.25 L
|
Type
|
reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
0.25 L
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 22 hours
|
Duration
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22 h
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Type
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TEMPERATURE
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Details
|
The reaction solution was cooled on ice
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Type
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FILTRATION
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Details
|
the precipitated solid was collected by filtration
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Type
|
CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(C(=O)OC)=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 517.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |